Cas no 61924-23-0 (2-Propanone, 1-isocyanato-)

2-Propanone, 1-isocyanato- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanone, 1-isocyanato-
- EN300-7428068
- 1-isocyanatopropan-2-one
- 61924-23-0
-
- Inchi: InChI=1S/C4H5NO2/c1-4(7)2-5-3-6/h2H2,1H3
- InChI Key: ZRSPACGDTRBEJD-UHFFFAOYSA-N
- SMILES: CC(=O)CN=C=O
Computed Properties
- Exact Mass: 99.03205
- Monoisotopic Mass: 99.032028402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 0.9
Experimental Properties
- PSA: 46.5
2-Propanone, 1-isocyanato- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7428068-0.1g |
1-isocyanatopropan-2-one |
61924-23-0 | 95% | 0.1g |
$767.0 | 2024-05-24 | |
Enamine | EN300-7428068-0.5g |
1-isocyanatopropan-2-one |
61924-23-0 | 95% | 0.5g |
$836.0 | 2024-05-24 | |
Enamine | EN300-7428068-10.0g |
1-isocyanatopropan-2-one |
61924-23-0 | 95% | 10.0g |
$3746.0 | 2024-05-24 | |
Enamine | EN300-7428068-1.0g |
1-isocyanatopropan-2-one |
61924-23-0 | 95% | 1.0g |
$871.0 | 2024-05-24 | |
Enamine | EN300-7428068-0.05g |
1-isocyanatopropan-2-one |
61924-23-0 | 95% | 0.05g |
$732.0 | 2024-05-24 | |
Enamine | EN300-7428068-2.5g |
1-isocyanatopropan-2-one |
61924-23-0 | 95% | 2.5g |
$1707.0 | 2024-05-24 | |
Enamine | EN300-7428068-5.0g |
1-isocyanatopropan-2-one |
61924-23-0 | 95% | 5.0g |
$2525.0 | 2024-05-24 | |
Enamine | EN300-7428068-0.25g |
1-isocyanatopropan-2-one |
61924-23-0 | 95% | 0.25g |
$801.0 | 2024-05-24 |
2-Propanone, 1-isocyanato- Related Literature
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
Additional information on 2-Propanone, 1-isocyanato-
Recent Advances in the Study of 2-Propanone, 1-isocyanato- (CAS: 61924-23-0) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 2-Propanone, 1-isocyanato- (CAS: 61924-23-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and emerging applications in medicinal chemistry. Recent studies have highlighted its role as a key intermediate in the synthesis of heterocyclic compounds, which are pivotal in the design of novel therapeutic agents.
One of the most notable advancements in the study of 2-Propanone, 1-isocyanato- is its application in the synthesis of urea derivatives. Researchers have demonstrated that this compound can efficiently react with various amines to form urea linkages, which are commonly found in bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry reported the use of 2-Propanone, 1-isocyanato- as a building block for the development of kinase inhibitors, showcasing its potential in targeted cancer therapies. The study emphasized the compound's high reactivity and selectivity, which are critical for minimizing off-target effects in drug candidates.
In addition to its role in drug synthesis, 2-Propanone, 1-isocyanato- has been investigated for its potential as a crosslinking agent in bioconjugation strategies. A recent publication in Bioconjugate Chemistry detailed its use in the modification of proteins and peptides, enabling the development of stable bioconjugates with enhanced pharmacokinetic properties. This application is particularly relevant in the design of antibody-drug conjugates (ADCs), where precise control over conjugation chemistry is essential for maintaining therapeutic efficacy.
Furthermore, the safety and handling of 2-Propanone, 1-isocyanato- have been subjects of ongoing research. Given its isocyanate functional group, the compound poses potential hazards, including respiratory sensitization. Recent toxicological studies have focused on establishing safe exposure limits and developing mitigation strategies for laboratory and industrial settings. These findings underscore the importance of rigorous safety protocols when working with this compound, as highlighted in a 2022 review in Chemical Research in Toxicology.
Looking ahead, the exploration of 2-Propanone, 1-isocyanato- is expected to expand into new areas, such as materials science and agrochemicals. Preliminary studies suggest its utility in the synthesis of polymeric materials with tailored properties, as well as in the development of novel pesticides. As research continues to uncover its multifaceted applications, this compound is poised to play an increasingly prominent role in interdisciplinary scientific endeavors.
In conclusion, 2-Propanone, 1-isocyanato- (CAS: 61924-23-0) represents a valuable tool in chemical biology and pharmaceutical research, with demonstrated applications in drug synthesis, bioconjugation, and beyond. Its reactivity and versatility make it a promising candidate for future innovations, provided that safety considerations are adequately addressed. This brief underscores the need for continued investigation into its potential, as well as the importance of integrating the latest research findings into practical applications.
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